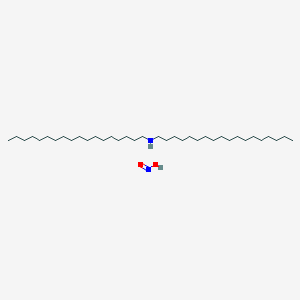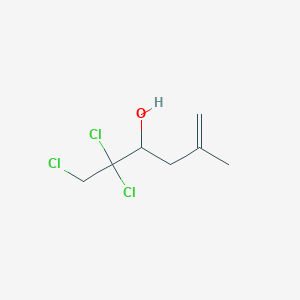
4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate is an organic compound that features a benzylsulfanyl group attached to a 2-methyl-3-oxobutan-2-yl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate typically involves the reaction of benzyl mercaptan with 2-methyl-3-oxobutan-2-yl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl chloride
- 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl bromide
- 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl iodide
Uniqueness
4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate is unique due to its acetate group, which can undergo hydrolysis to release acetic acid. This property can be exploited in various chemical and biological applications, making it distinct from its halide counterparts.
Propriétés
Numéro CAS |
62738-27-6 |
|---|---|
Formule moléculaire |
C14H18O3S |
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
(4-benzylsulfanyl-2-methyl-3-oxobutan-2-yl) acetate |
InChI |
InChI=1S/C14H18O3S/c1-11(15)17-14(2,3)13(16)10-18-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
Clé InChI |
CBOURNMATMAOSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C)(C)C(=O)CSCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)

![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)

![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)

![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)

